[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride

Chiral Building Blocks Enantiomeric Purity Asymmetric Synthesis

[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride (CAS 1160224-93-0) is a chiral, non-racemic pyrrolidine derivative in its hydrochloride salt form. It features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle, substituted with an acetoxy group at the 3-position in the (S)-configuration.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62
CAS No. 1160224-93-0
Cat. No. B2449654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride
CAS1160224-93-0
Molecular FormulaC6H12ClNO2
Molecular Weight165.62
Structural Identifiers
SMILESCC(=O)OC1CCNC1.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-5(8)9-6-2-3-7-4-6;/h6-7H,2-4H2,1H3;1H/t6-;/m0./s1
InChIKeyPFYOOYCOQZYSJW-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(3S)-Pyrrolidin-3-yl] Acetate Hydrochloride: A Chiral Pyrrolidine Building Block for Stereospecific Synthesis


[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride (CAS 1160224-93-0) is a chiral, non-racemic pyrrolidine derivative in its hydrochloride salt form [1]. It features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle, substituted with an acetoxy group at the 3-position in the (S)-configuration. With a molecular weight of 165.62 g/mol , this compound serves as a versatile intermediate, offering a defined stereocenter from which to build complexity in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

The Risk of Substitution: Why the (S)-Enantiomer of Pyrrolidin-3-yl Acetate is Not Interchangeable


Generic substitution of this chiral building block with its (R)-enantiomer (CAS 665019-36-3) or a racemic mixture (CAS 1219949-49-1) poses a significant risk of generating a different diastereomeric product downstream, which can fundamentally alter, diminish, or abolish the desired biological activity of the final target molecule [1]. In drug discovery, even trace enantiomeric impurities in a building block can lead to misleading structure-activity relationship (SAR) data or necessitate costly separation of the final drug candidate. While racemic mixtures can sometimes be used with a chiral separation step at the end, this invariably results in a 50% maximum theoretical yield of the desired enantiomer, a costly concession for multi-step synthesis. The defined (3S)-configuration of this building block ensures chirality is installed precisely at the start, an orthogonal advantage over using an achiral or racemic starting material.

Quantitative Differentiation Evidence for [(3S)-Pyrrolidin-3-yl] Acetate Hydrochloride


Chiral Identity and Enantiomeric Purity vs. Racemic Material

The target compound is commercially supplied as a single, defined (S)-enantiomer with a catalog purity of 95% . This contrasts with the commercially available racemic pyrrolidin-3-yl acetate hydrochloride (CAS 1219949-49-1), which is supplied as a 1:1 mixture of (R)- and (S)-enantiomers at the same shelf-purity . For the end-user, the 95% purity of the (3S)-enantiomer translates to high enantiomeric excess, whereas 95% purity for the racemate represents a mixture with near-zero enantiomeric excess. Using the (3S)-enantiomer eliminates the need for chiral resolution at a later stage, which inherently has a maximum 50% yield for the target isomer and a minimum 50% waste [1].

Chiral Building Blocks Enantiomeric Purity Asymmetric Synthesis Pharmaceutical Intermediates

Facile Deprotection to a Key Chiral Alcohol Intermediate

The acetate group of the target compound serves as a masked alcohol, which can be selectively cleaved under mild, orthogonal conditions to reveal (S)-pyrrolidin-3-ol [1]. This strategy offers a distinct advantage over the corresponding methyl ester-based protecting groups. A methyl carbonate or methyl ester at the same position would require different deprotection conditions, which may not be compatible with other sensitive functional groups present in the molecule. Furthermore, the acetate is preferred over the N-Boc-protected analog for applications requiring the free secondary amine to be available for functionalization before alcohol deprotection .

Protecting Group Strategy Orthogonal Deprotection Chiral Alcohol Synthesis Medicinal Chemistry

Hydrochloride Salt Form Enhances Handling and Stability vs. Free Base

The compound is supplied as a hydrochloride salt, which significantly improves its properties as a reagent over its free base form (pyrrolidin-3-yl acetate, CAS 51285-22-4). The salt form typically confers higher crystallinity, enhanced aqueous solubility, and superior long-term chemical stability. The free base, being a secondary amine, is susceptible to oxidation and can form carbonate salts upon exposure to atmospheric carbon dioxide, leading to variable purity. The hydrochloride salt is a white powder with a defined storage specification of +4°C, ensuring consistent quality upon long-term storage .

Salt Form Selection Chemical Stability Aqueous Solubility Solid-State Properties

Optimal Application Scenarios for [(3S)-Pyrrolidin-3-yl] Acetate Hydrochloride


Stereospecific Synthesis of Drug Candidates Requiring (S)-3-substituted Pyrrolidines

This compound is an optimal starting material for constructing drug candidates where the absolute configuration at the pyrrolidine 3-position is critical for target binding. Its use eliminates the 50% yield loss inherent to late-stage chiral resolution, as discussed in Section 3.1 [1]. For example, it can be used to introduce the chiral pyrrolidine core into kinase inhibitors or GPCR modulators where the (S)-orientation was established as the active configuration through structure-activity relationship (SAR) studies.

Iterative Synthesis Using Orthogonal Protecting Groups

The acetate group is preferred for synthetic sequences requiring orthogonal protection of the 3-hydroxyl group while the pyrrolidine nitrogen is functionalized first. As demonstrated in Section 3.2, the acetate can be selectively removed later under mild conditions that are compatible with base- and nucleophile-sensitive groups, without affecting other protecting groups like N-Boc or N-Cbz [2]. This enables the efficient synthesis of complex, densely functionalized pyrrolidine scaffolds.

Fragment-Based Drug Discovery (FBDD) Library Design

The compound is a valuable member of a fragment library designed to sample three-dimensional molecular space, as described in the literature on pyrrolidine-based fragments [3]. Its defined stereochemistry and high Fsp3 value make it suitable for fragment-based screening, where the 3D characteristics of fragments are correlated with enhanced solubility and favorable physicochemical properties. Its use ensures that any hit identified will already have the desired (S)-chirality built in, accelerating the hit-to-lead process.

Key Intermediate for Chiral Auxiliaries and Ligands

The (S)-3-acetoxypyrrolidine core is a direct precursor for synthesizing chiral auxiliaries and enantioselective organocatalysts. The non-racemic nature of the starting material, as supported by supplier specifications , is essential for creating optically pure catalysts, where even minor enantiomeric impurities could significantly reduce the enantioselectivity of the catalyzed reaction.

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